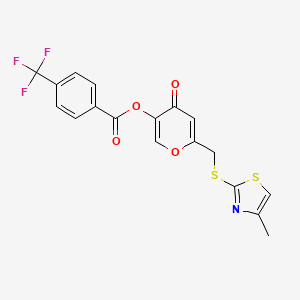

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-(trifluoromethyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a complex organic molecule that contains several functional groups, including a thiazole ring, a pyran ring, and a benzoate group . Thiazoles are a type of heterocyclic compound that contain a five-membered C3NS ring. They are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole ring, for example, is a five-membered ring with sulfur and nitrogen atoms .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and they can undergo electrophilic and nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazole derivatives are generally stable compounds. They have a polar nature due to the presence of sulfur and nitrogen in the ring, which can affect their solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Applications in Tubulin Inhibition and Anticancer Activity

Compounds structurally related to thiazoles, pyrans, and benzoates have been investigated for their antiproliferative activity toward human cancer cells. For instance, a study on indenopyrazoles, which share a similar complexity in molecular design, found that certain derivatives possess promising antiproliferative activity by inhibiting tubulin polymerization, a critical process in cell division. This inhibition leads to cell cycle arrest in cancer cells, highlighting potential applications in cancer therapy (Minegishi et al., 2015).

Applications in Fluorescence and Optical Properties

Thieno[3,2-c]pyrans, which resemble part of the structural complexity of the mentioned compound, have been synthesized and studied for their substituent-dependent fluorescence. These compounds exhibit high fluorescence quantum yields and large Stokes shifts, making them potential candidates for applications in fluorescence-based sensors and optical materials (Sahu et al., 2014).

Applications in Antimicrobial and Antifungal Activity

Research on novel synthetic routes often leads to the discovery of compounds with significant biological activities. For example, compounds containing thiadiazole, thiazole, and pyrazole moieties have been synthesized and shown to exhibit antimicrobial and antifungal activities. Such activities suggest these compounds' potential utility in developing new antimicrobial agents (Idrees et al., 2019).

Applications in Drug Delivery

Compounds with specific structural features have also been explored for their potential in drug delivery systems. For instance, encapsulation in water-soluble metalla-cages has been investigated for the delivery of lipophilic pyrenyl derivatives, demonstrating the versatility of structurally complex molecules in enhancing the solubility and delivery efficiency of hydrophobic drugs (Mattsson et al., 2010).

Wirkmechanismus

Target of Action

The primary target of this compound is related to the peroxisome proliferator-activated receptor (PPAR) . PPARs are a group of nuclear receptor proteins that function as transcription factors regulating the expression of genes. They play an essential role in the regulation of cellular differentiation, development, metabolism, and tumorigenesis of higher organisms .

Mode of Action

This compound acts like a PPAR agonist . Agonists are substances that bind to a receptor and activate the receptor to produce a biological response. In this case, the compound binds to the PPAR, activating it, which then regulates gene expression

Biochemical Pathways

The activation of PPARs leads to the transcription of specific genes involved in energy metabolism, including lipid metabolism, glucose homeostasis, and cell differentiation . The downstream effects of these biochemical pathways can vary widely, depending on the specific genes that are transcribed and the tissues in which they are expressed.

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of biological processes regulated by PPARs. For instance, it can play an important role in the regulation of central inflammation and can also be used to control brain inflammation process .

Safety and Hazards

Eigenschaften

IUPAC Name |

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-(trifluoromethyl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H12F3NO4S2/c1-10-8-27-17(22-10)28-9-13-6-14(23)15(7-25-13)26-16(24)11-2-4-12(5-3-11)18(19,20)21/h2-8H,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJIBKNAMJKZOLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=N1)SCC2=CC(=O)C(=CO2)OC(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H12F3NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

427.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-chloro-3-methoxybenzene-1-sulfonamide](/img/structure/B2865502.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2865503.png)

![1-((2,4-dimethylphenyl)sulfonyl)-3-(3-methoxypropyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2865507.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-N2-(3-(trifluoromethyl)phenyl)oxalamide](/img/structure/B2865509.png)

![(5-chlorothiophen-2-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2865510.png)

![3-(4-fluorobenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2865521.png)